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Compound of Interest

Compound Name: Geranylamine

Cat. No.: B3427868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Geranylamine, a primary amine derived from the monoterpene geraniol, serves as a versatile

and valuable building block in organic synthesis. Its unique structure, featuring a C10

isoprenoid chain with two double bonds, provides a scaffold for the synthesis of a diverse array

of molecules with applications in medicinal chemistry, agrochemicals, and materials science.

This technical guide provides a comprehensive overview of the synthesis of geranylamine, its

key reactions, and its application as a precursor in the development of novel compounds.

Physicochemical Properties of Geranylamine
Geranylamine is a colorless liquid with the following properties:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3427868?utm_src=pdf-interest
https://www.benchchem.com/product/b3427868?utm_src=pdf-body
https://www.benchchem.com/product/b3427868?utm_src=pdf-body
https://www.benchchem.com/product/b3427868?utm_src=pdf-body
https://www.benchchem.com/product/b3427868?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 6246-48-6 [1][2][3]

Molecular Formula C₁₀H₁₉N [1][2]

Molecular Weight 153.26 g/mol [1][2]

Boiling Point 105 °C at 19 mmHg [1][3]

Density 0.829 g/mL at 25 °C [1][3]

Refractive Index n20/D 1.476 [1][3]

Synthesis of Geranylamine
The most common and practical laboratory synthesis of geranylamine starts from the readily

available monoterpene, geraniol. The synthesis typically proceeds through a two-step

sequence involving the conversion of geraniol to a geranyl halide or a protected amine

intermediate, followed by deprotection or conversion to the primary amine.

Synthesis of Geranyl Bromide from Geraniol
Geraniol is first converted to geranyl bromide, a key intermediate for subsequent amination

reactions.

Experimental Protocol:

A solution of geraniol (1 equivalent) in anhydrous diethyl ether is cooled to -5 °C. Phosphorus

tribromide (PBr₃, 0.4 equivalents) is added dropwise with stirring. The reaction mixture is stirred

at this temperature for 3 hours. After completion, the solution is carefully poured into a

saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate

(Na₂SO₄), filtered, and concentrated under reduced pressure to yield geranyl bromide as a

yellow oil.[4][5]
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Bromide
PBr₃

Anhydrou

s Ether
-5 °C 3 h 99.5% [4][5]

Synthesis of Geranylamine via Gabriel Synthesis
The Gabriel synthesis provides a reliable method for the preparation of primary amines from

alkyl halides, avoiding the overalkylation often seen with direct amination.

Experimental Workflow:

Geraniol

Geranyl Bromide

PBr3, Et2O, -5°C
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Potassium Phthalimide, DMF, Reflux

Geranylamine

Hydrazine monohydrate, EtOH, Reflux
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Caption: Synthesis of Geranylamine via Gabriel Synthesis.

Experimental Protocol:
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Synthesis of N-Geranylphthalimide: Geranyl bromide (1 equivalent) is reacted with

potassium phthalimide (1.1 equivalents) in dimethylformamide (DMF). The mixture is heated

to reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the

reaction mixture is poured into water and the precipitate is collected by filtration, washed with

water, and dried to afford N-geranylphthalimide.[4][5]

Hydrazinolysis of N-Geranylphthalimide: A solution of N-geranylphthalimide (1 equivalent)

and hydrazine monohydrate (1.5 equivalents) in absolute ethanol is heated to reflux for 6

hours.[4] The solvent is then evaporated, and a 15% aqueous NaOH solution is added. The

mixture is extracted with dichloromethane. The combined organic phases are washed with

water, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column

chromatography to yield pure geranylamine.[4]

Precursor Product Reagents Solvent
Condition
s

Yield
Referenc
e

Geranyl

Bromide

N-

Geranylpht

halimide

Potassium

Phthalimid

e

DMF Reflux - [4][5]

N-

Geranylpht

halimide

Geranylami

ne

Hydrazine

monohydra

te

Ethanol Reflux, 6 h 81% [4][5]

Synthesis of Geranylamine via Mitsunobu Reaction
An alternative to the Gabriel synthesis is the Mitsunobu reaction, which allows for the direct

conversion of an alcohol to a protected amine.

Experimental Workflow:
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Caption: Synthesis of Geranylamine via Mitsunobu Reaction.

Experimental Protocol:

Synthesis of N-Geranylphthalimide: To a solution of geraniol (1 equivalent), phthalimide (1.2

equivalents), and triphenylphosphine (PPh₃, 1.2 equivalents) in anhydrous tetrahydrofuran

(THF) at 0 °C, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2

equivalents) is added dropwise. The reaction is allowed to warm to room temperature and

stirred overnight. The solvent is removed under reduced pressure, and the residue is purified

by column chromatography to give N-geranylphthalimide.[6][7][8][9]

Hydrazinolysis: The subsequent hydrazinolysis of N-geranylphthalimide is carried out as

described in the Gabriel synthesis protocol.

Precursor Product Reagents Solvent
Condition
s

Yield
from
Geraniol

Referenc
e
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Geranylamine as a Precursor in Organic Synthesis
Geranylamine is a key intermediate in the synthesis of a variety of bioactive molecules and

other valuable organic compounds.

Synthesis of the Antitubercular Agent SQ109
Geranylamine is a crucial precursor for the synthesis of SQ109, a promising drug candidate

for the treatment of tuberculosis.[4][6][10] SQ109 is an unsymmetrical diamine that has shown

high potency against drug-resistant strains of Mycobacterium tuberculosis.[4][11]

Synthetic Pathway to SQ109:

Geranylamine

N-Geranyl-2-chloroacetamide

Chloroacetyl chloride, Et3N, DCM

N-Geranyl-N'-(2-adamantyl)glycinamide

2-Adamantanamine, NaI, K2CO3, DMF

SQ109

LiAlH4, THF, Reflux

2-Adamantanamine

Click to download full resolution via product page

Caption: Synthesis of SQ109 from Geranylamine.

The synthesis involves the acylation of geranylamine with chloroacetyl chloride, followed by

nucleophilic substitution with 2-adamantanamine, and subsequent reduction of the amide to
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afford SQ109.[4] The overall yield for the synthesis of SQ109 from geraniol has been reported

to be around 20%.[4]

Synthesis of Geranylamine Derivatives as Flavoring
Agents
Geranylamine can be reacted with various electrophiles to produce derivatives with interesting

sensory properties. For instance, the reaction of geranylamine with ethyl lactate produces

geranyl lactamide, a compound reported to enhance umami taste in food products.[12][13]

Experimental Protocol for Geranyl Lactamide Synthesis:

Geranylamine (2 g) is added to a solution of ethyl lactate (1.4 g) in 15 ml of ethanol at room

temperature. The reaction mixture is stirred at reflux for 5 hours. The solvent is then removed

on a rotary evaporator to yield crude geranyl lactamide, which can be purified by flash column

chromatography.[12][13]

Reactant
1

Reactant
2

Product Solvent
Condition
s

Purity
(crude)

Referenc
e

Geranylami

ne

Ethyl

lactate

Geranyl

Lactamide
Ethanol Reflux, 5 h

~90%

(NMR)
[12][13]

Synthesis of Geranylamine Derivatives with Potential
Antitumor and Antibacterial Activity
Derivatives of geranylamine have been investigated for their potential as therapeutic agents.

Antitumor Activity: Geranylamine derivatives conjugated with malic acid or pyruvic acid have

shown antitumor activity against human hepatoma cells.[5] For example, N,N'-digeranylmalic

diamide and N-geranylpyruvic amide have demonstrated strong antitumor effects.[5]

Antibacterial Activity: SQ109 and its analogs, derived from geranylamine, exhibit potent

activity against Mycobacterium tuberculosis.[6][11] The mechanism of action is believed to

involve the inhibition of the MmpL3 transporter, which is essential for cell wall biosynthesis in

mycobacteria.[6]
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Compound/De
rivative

Biological
Activity

Target/Cell
Line

Quantitative
Data

Reference

N,N'-

Digeranylmalic

diamide

Antitumor
Human

Hepatoma

Strong antitumor

effect
[5]

N-Geranylpyruvic

amide
Antitumor

Human

Hepatoma

Strong antitumor

effect
[5]

SQ109 Antitubercular M. tuberculosis Potent activity [6][11]

Spectroscopic Data of Geranylamine
The structure of geranylamine can be confirmed by various spectroscopic techniques.

¹H NMR (CDCl₃): The proton NMR spectrum of geranylamine shows characteristic signals

for the methyl groups, the methylene groups of the isoprenoid chain, the vinylic protons, and

the protons of the aminomethyl group.[14]

¹³C NMR (CDCl₃): The carbon NMR spectrum provides signals corresponding to all ten

carbon atoms in the molecule.

FTIR: The infrared spectrum of geranylamine displays characteristic absorption bands for

N-H stretching of the primary amine group (around 3300-3500 cm⁻¹) and C=C stretching of

the double bonds.

Mass Spectrometry: The mass spectrum of geranylamine shows a molecular ion peak

corresponding to its molecular weight. Predicted collision cross-section (CCS) values for

various adducts can be found in databases.

Conclusion
Geranylamine is a readily accessible and highly versatile precursor in organic synthesis. Its

utility is demonstrated in the efficient synthesis of complex molecules with significant biological

activity, such as the antitubercular drug candidate SQ109. Furthermore, its derivatives have

shown promise as flavoring agents and potential antitumor compounds. The synthetic routes to

geranylamine are well-established, and its reactivity allows for a wide range of chemical
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transformations. This guide provides a foundational understanding for researchers and

professionals in drug development to explore the full potential of geranylamine as a key

building block in the creation of novel and valuable molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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